3-(4-chlorophenyl)-9-(4-(2-hydroxyethyl)phenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
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Overview
Description
3-(4-chlorophenyl)-9-(4-(2-hydroxyethyl)phenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin derivatives This compound is characterized by the presence of a chlorophenyl group, a hydroxyethylphenyl group, and a dihydrochromeno[8,7-e][1,3]oxazin core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-9-(4-(2-hydroxyethyl)phenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromeno[8,7-e][1,3]oxazin Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromeno[8,7-e][1,3]oxazin core.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions using chlorobenzene derivatives.
Attachment of the Hydroxyethylphenyl Group: This step involves the reaction of the intermediate with 4-(2-hydroxyethyl)phenol under suitable conditions to attach the hydroxyethylphenyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-9-(4-(2-hydroxyethyl)phenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to modify the chromeno[8,7-e][1,3]oxazin core.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
3-(4-chlorophenyl)-9-(4-(2-hydroxyethyl)phenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and molecular pathways.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-9-(4-(2-hydroxyethyl)phenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease processes. The hydroxyethyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorophenyl-2-hydroxyethyl sulfide
- 4-Hydroxyphenethyl alcohol
- 4-Chlorophenyl 4-ethoxyphenyl sulfone
Uniqueness
Compared to similar compounds, 3-(4-chlorophenyl)-9-(4-(2-hydroxyethyl)phenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is unique due to its complex structure, which combines a chromeno[8,7-e][1,3]oxazin core with chlorophenyl and hydroxyethylphenyl groups
Properties
IUPAC Name |
3-(4-chlorophenyl)-9-[4-(2-hydroxyethyl)phenyl]-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClNO4/c26-18-5-3-17(4-6-18)22-14-30-25-20(24(22)29)9-10-23-21(25)13-27(15-31-23)19-7-1-16(2-8-19)11-12-28/h1-10,14,28H,11-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTAFLLVMMIUTBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)Cl)OCN1C5=CC=C(C=C5)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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